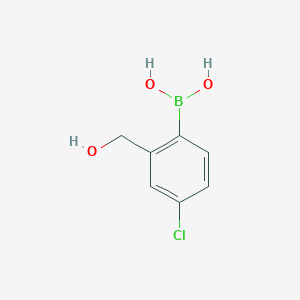(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
CAS No.: 1365244-07-0
Cat. No.: VC8235696
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1365244-07-0 |
|---|---|
| Molecular Formula | C7H8BClO3 |
| Molecular Weight | 186.4 g/mol |
| IUPAC Name | [4-chloro-2-(hydroxymethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 |
| Standard InChI Key | SPGPJDKIBHDACA-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)Cl)CO)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)Cl)CO)(O)O |
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of (4-chloro-2-(hydroxymethyl)phenyl)boronic acid is C₇H₈BClO₃, with a molecular weight of 186.4 g/mol . Key structural features include:
-
A boronic acid group (-B(OH)₂) enabling covalent interactions with diols and amines.
-
A hydroxymethyl (-CH₂OH) substituent enhancing solubility and hydrogen-bonding capacity.
-
A chlorine atom at the para position, influencing electronic effects and steric hindrance .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 362.0 ± 44.0 °C | |
| Melting Point | 251–256 °C | |
| Water Solubility | 25 g/L | |
| LogP (Partition Coefficient) | 0.41 |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.71 (s, 2H, -CH₂OH), 7.37 (d, 2H, J = 8.2 Hz), 7.81 (d, 2H, J = 8.2 Hz) .
-
IR: Broad O-H stretch at 3200–3400 cm⁻¹ (boronic acid and hydroxymethyl), B-O stretch at 1340 cm⁻¹ .
Synthesis and Reaction Pathways
Suzuki-Miyaura Cross-Coupling
The compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. For example, coupling with 1-bromo-4-trifluoromethylbenzene using PdCl₂(dppf) and Cs₂CO₃ in DMF/THF at 90°C yields biphenyl derivatives with 75–90% efficiency :
Conditions:
-
Catalyst: PdCl₂(dppf) (2–5 mol%).
-
Base: Cs₂CO₃ or K₂CO₃.
-
Solvent: DMF/THF (1:1).
Table 2: Representative Suzuki Coupling Yields
| Aryl Halide | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-1,3-thiazole | Pd(PPh₃)₄ | 75 | |
| 1-Bromo-4-trifluorobenzene | PdCl₂(dppf) | 90 |
Pinacol Ester Formation
The boronic acid is often converted to its pinacol ester (CAS 1485110-17-5) to improve stability and reactivity. Reacting with pinacol in THF under reflux for 22 hours achieves a 92% yield :
Applications: The ester derivative is used in hydrophobic media or where boronic acid instability limits reactions .
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The compound is a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, it is coupled with pyridin-3-yl groups to produce candidates for EGFR inhibitors .
Biochemical Probes
Its boronic acid group binds to diols, enabling applications in:
-
Glucose sensing: Reversible interaction with saccharides.
-
Protease inhibition: Transition-state analogs for serine proteases .
Polymer and Material Chemistry
Incorporated into polymers for:
-
Self-healing materials: Dynamic B-O bonds enable reversible cross-linking.
-
CO₂ capture: Boronate-based frameworks with high surface area .
| Precautionary Measure | Code |
|---|---|
| Wear protective gloves | P280 |
| Avoid inhalation | P305+P351+P338 |
| Store in a cool place | P410 |
| Supplier | Purity (%) | Price (USD/g) |
|---|---|---|
| Tianjin Xinghan | 95 | 50 |
| BOC Sciences | 98 | 120 |
Recent Research Advances
Enzyme Inhibition Studies
Docking studies reveal affinity for β-lactamases, suggesting potential as antibiotic adjuvants . The boronic acid group mimics tetrahedral intermediates in enzyme catalysis.
Insulin Stabilization
The compound’s diol-binding capacity stabilizes insulin hexamers, enhancing therapeutic formulations .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume